KGP94 is a small molecule compound identified as a potent, selective, and competitive inhibitor of the lysosomal endopeptidase enzyme known as Cathepsin L. This enzyme plays a significant role in various biological processes, including protein degradation and tumor metastasis. KGP94 is currently undergoing preclinical trials for its potential use in treating metastatic cancer, which remains one of the leading causes of cancer-related deaths globally . The compound's ability to inhibit Cathepsin L suggests it may have therapeutic applications in reducing tumor invasiveness and improving patient survival rates .
KGP94 is classified within the realm of thiosemicarbazones, a group of compounds known for their biological activity against various diseases, including cancer. It is synthesized through a series of chemical reactions involving Grignard reagents and amides derived from 3-bromobenzoyl chloride . The compound's classification as a small-molecule inhibitor places it among other therapeutic agents designed to target specific enzymes or pathways involved in disease progression.
The synthesis of KGP94 involves several key steps:
KGP94's molecular structure includes features typical of thiosemicarbazones, characterized by the presence of sulfur and nitrogen atoms that contribute to its biological activity. While specific structural data such as molecular formula or three-dimensional conformation were not detailed in the sources, its classification indicates that it likely possesses functional groups conducive to enzyme inhibition .
KGP94 primarily functions through its interaction with Cathepsin L, inhibiting its enzymatic activity. The mechanism involves:
The mechanism by which KGP94 exerts its effects involves several biochemical pathways:
While specific physical properties such as melting point or solubility were not detailed in the available literature, general characteristics of small molecules like KGP94 can be inferred:
Understanding these properties is crucial for optimizing KGP94's formulation for clinical use.
KGP94 holds significant promise for various scientific applications:
KGP94 (3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone) is a small-molecule inhibitor classified within the thiosemicarbazone chemical class. Its molecular formula is C₁₄H₁₂BrN₃OS, with a molecular weight of 350.23 g/mol (CAS No.: 1131456-28-4) [1] [6]. The compound features a benzophenone scaffold substituted with bromine and hydroxyl groups, critical for its selective binding to cathepsin L (CTSL). The thiosemicarbazone moiety (–NH–NH–C=S) facilitates reversible interaction with the catalytic cysteine residue of CTSL, blocking substrate access to the enzyme's active site [2] [7]. This structural design enables nanomolar-level inhibition while minimizing off-target effects on other proteases.
Table 1: Chemical and Pharmacological Profile of KGP94
Property | Value |
---|---|
Chemical Class | Thiosemicarbazone |
Molecular Formula | C₁₄H₁₂BrN₃OS |
Molecular Weight | 350.23 g/mol |
IC₅₀ (Cathepsin L) | 189 nM |
GI₅₀ (Cytotoxicity) | 26.9 μM (various cell lines) |
Solubility | ≥100 mg/mL in DMSO |
KGP94 emerged from structure-activity relationship (SAR) studies aimed at developing non-peptidic CTSL inhibitors. Initial efforts focused on optimizing benzophenone thiosemicarbazone derivatives to enhance selectivity and potency. KGP94 was identified as a lead compound in 2012 due to its in vitro IC₅₀ of 189 nM against CTSL and >100-fold selectivity over cathepsin B [1] [6]. A key milestone was the synthesis of KGP420, a water-soluble phosphate prodrug of KGP94, to address the parent compound’s limited bioavailability. KGP420 undergoes enzymatic hydrolysis in vivo by alkaline phosphatase to release active KGP94, enabling robust preclinical evaluation in metastasis models [6]. This innovation facilitated in vivo studies demonstrating KGP94’s efficacy in reducing tumor burden and angiogenesis in prostate cancer bone metastasis models by 65% and 58%, respectively [1] [9].
Cathepsin L is a lysosomal cysteine protease overexpressed in aggressive breast, prostate, and pancreatic cancers. Its dysregulation correlates with metastatic progression and poor prognosis through three primary mechanisms:
Table 2: CTSL Overexpression in Human Cancers and Functional Consequences
Cancer Type | Key Observations |
---|---|
Breast Cancer | Upregulation in high-grade tumors; secretion increased by hypoxia/acidosis |
Prostate Cancer | Promotes bone metastasis via ECM degradation and osteoclast activation |
Colorectal Cancer | Correlates with uPA levels and metastatic incidence |
Glioblastoma | Expression gradient: low-grade < anaplastic astrocytoma < glioblastoma |
KGP94 directly counters these processes by inhibiting CTSL activity, reducing invasion by 53% in prostate and 88% in breast cancer cells in vitro [3] [4]. Its low cytotoxicity (GI₅₀ = 26.9 μM) further supports its therapeutic utility as a targeted anti-metastatic agent [1] [3].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7